molecular formula C21H19BrO6 B2637370 Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate CAS No. 848728-28-9

Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate

Cat. No.: B2637370
CAS No.: 848728-28-9
M. Wt: 447.281
InChI Key: AYWNZKPVTYNEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate” is a chemical compound . The empirical formula is C13H17BrO3 and the molecular weight is 301.18 .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a bromophenoxy group attached to a chromen-7-yl group, which is further attached to an oxyacetate group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, tert-butyl bromoacetate, a related compound, has been used in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .

Scientific Research Applications

Enhanced Brightness Emission-Tuned Nanoparticles

Researchers have developed heterodifunctional polyfluorenes that yield nanoparticles exhibiting bright fluorescence emission, which can be tuned to longer wavelengths through energy transfer. This advancement in polymer science demonstrates the potential for creating highly fluorescent materials for applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).

Silver-Catalyzed π-Cyclizations

A study on tert-butyl 2,5-diaryl-3-oxopent-4-ynoates activated by Ag(I) salts showed selective formation of hydroxypyrone or pulvinone structures. This chemical process highlights the role of silver catalysis in synthesizing complex organic compounds with precise control over the product formation, offering pathways for the creation of novel molecules with potential applications in material science and pharmaceuticals (Hermann & Brückner, 2018).

Dirhodium-Catalyzed Phenol and Aniline Oxidations

Dirhodium caprolactamate has been identified as an efficient catalyst for the oxidation of phenols and anilines, highlighting a method for the selective oxidation of these compounds. This research underscores the importance of catalysis in organic synthesis, particularly for the modification of aromatic compounds, which are fundamental in the development of new drugs and materials (Ratnikov et al., 2011).

Synthesis of Antioxidant Molecules

The synthesis and antioxidant activity evaluation of new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were explored, providing insights into the design and development of novel antioxidants. These compounds exhibit significant free-radical scavenging ability, suggesting their potential application in mitigating oxidative stress-related damages in biological systems (Shakir, Ariffin, & Abdulla, 2014).

Engineered Monooxygenase for Synthesis

Using recombinant Escherichia coli, researchers synthesized 3-tert-butylcatechol through biocatalysis, demonstrating the potential of engineered enzymes in producing high-value chemical compounds. This approach could revolutionize the production of fine chemicals and pharmaceuticals by offering a sustainable and efficient alternative to traditional chemical synthesis methods (Meyer et al., 2003).

Properties

IUPAC Name

tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO6/c1-21(2,3)28-19(23)12-25-13-8-9-14-17(10-13)26-11-18(20(14)24)27-16-7-5-4-6-15(16)22/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWNZKPVTYNEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.